![molecular formula C15H21NO3 B2462470 N-Boc-(+/-)-3-amino-4-phenylbutanal CAS No. 94670-45-8](/img/structure/B2462470.png)
N-Boc-(+/-)-3-amino-4-phenylbutanal
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Overview
Description
“N-Boc-(+/-)-3-amino-4-phenylbutanal” is a chemical compound that is part of the tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .
Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been used in biological evaluation studies. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies. The structures of the synthesized derivatives were further confirmed by single crystal X-ray diffraction analysis .
Antibacterial and Antifungal Activities
The compound has shown potential in antibacterial and antifungal activities. The synthesized derivatives were studied against several microorganisms and were found to be moderately active .
N-Boc Deprotection
The compound is used in N-Boc deprotection. An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described .
N-Boc Protection
The compound is used in N-Boc protection. A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation has been described .
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, N-Boc-aniline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been proposed as a more environmentally sustainable method for N-Boc deprotection . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .
properties
IUPAC Name |
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-13(9-10-17)11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUYWIKFGQHAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-oxo-1-phenylbutan-2-yl)carbamate |
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